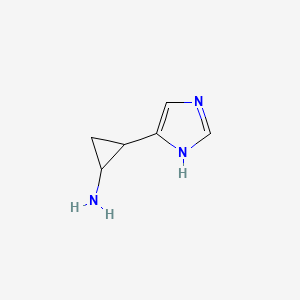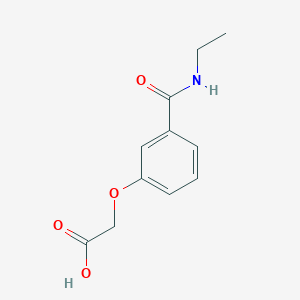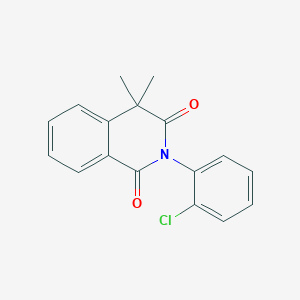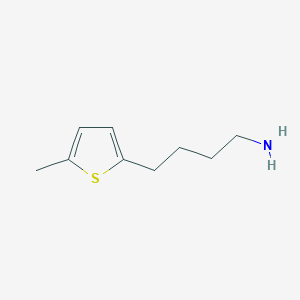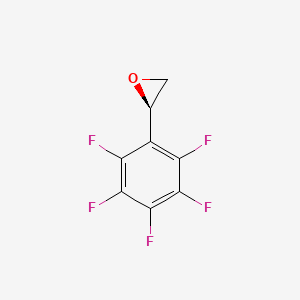![molecular formula C9H16ClNO2 B13586276 Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)
Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with an amino group and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino group and carboxylate ester group are introduced through subsequent reactions, such as amination and esterification.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.
Wirkmechanismus
The mechanism of action of Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in ester hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride
- Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride
Uniqueness
Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate ester functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
methyl 3-aminospiro[3.3]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)6-5-8(9)3-2-4-8;/h2-6,10H2,1H3;1H |
InChI-Schlüssel |
UWOPMNPEQDHQAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC12CCC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)


